Mechanism of action of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile in cell signaling
Mechanism of action of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile in cell signaling
This is an in-depth technical guide on the mechanism of action of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile (CAS: 207279-14-9). Based on its chemical structure and patent literature, this compound serves as a privileged pharmacophore and key intermediate for a class of ATP-competitive inhibitors targeting mitotic regulators, specifically Mps1 (TTK) and KIF18A .
Executive Summary
3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile is a bioactive scaffold belonging to the 1,7-naphthyridine class.[1][2][3] It functions primarily as an ATP-competitive pharmacophore , targeting the ATP-binding pocket of specific kinases and motor proteins involved in cell division.
Its biological significance lies in its ability to disrupt the Spindle Assembly Checkpoint (SAC) and chromosome alignment . While often used as a core building block to synthesize nanomolar-potency drugs (e.g., for KIF18A or Mps1 inhibition), the molecule itself possesses the essential structural motifs required to bind the hinge region of the target protein, preventing ATP hydrolysis and downstream signaling cascades.
Key Biological Targets:
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Mps1 (TTK): A dual-specificity kinase essential for SAC maintenance.
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KIF18A: A kinesin-8 motor protein regulating chromosome positioning.
Molecular Mechanism of Action
Structural Basis of Inhibition
The molecule acts as a Type I (ATP-competitive) inhibitor . Its efficacy is driven by two critical structural components:
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1,7-Naphthyridine Core (Hinge Binder): The nitrogen atoms in the naphthyridine ring system mimic the adenine ring of ATP. They form conserved hydrogen bonds with the "hinge region" of the kinase or ATPase domain (specifically the backbone amide of the hinge residues).
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3-Cyanophenyl Group (Selectivity Filter): The benzonitrile moiety at position 8 extends into the hydrophobic pocket (often the "gatekeeper" region). The nitrile group (-CN) can engage in specific polar interactions (e.g., with a lysine or cysteine residue) or simply occupy a steric volume that excludes the natural substrate.
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6-Amino Group: Acts as a hydrogen bond donor, further anchoring the molecule within the active site.
Inhibition of Mps1 (TTK) Signaling
In the context of Mps1 inhibition, the compound blocks the autophosphorylation of Mps1 and the subsequent phosphorylation of Knl1 (specifically at MELT motifs).
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Normal State: Mps1 phosphorylates Knl1, recruiting the Bub3-BubR1 complex to the kinetochore to form the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).
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Inhibited State: The compound displaces ATP from Mps1. Knl1 remains unphosphorylated. The MCC cannot assemble. APC/C remains active (via Cdc20) even in the presence of unattached kinetochores, leading to Mitotic Checkpoint Override .
Inhibition of KIF18A (Kinesin-8)
Recent patent disclosures (e.g., WO2023/217230) identify this scaffold as a core component of KIF18A inhibitors.
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Mechanism: KIF18A is a motor protein that suppresses microtubule dynamics to align chromosomes at the metaphase plate. The inhibitor binds to the nucleotide-binding pocket of the KIF18A motor domain, preventing ATP hydrolysis. This results in chromosome misalignment and multipolar spindles.
Cell Signaling Pathways & Consequences
The following diagram illustrates the disruption of the Spindle Assembly Checkpoint (SAC) by the inhibitor.
Figure 1: Disruption of the Spindle Assembly Checkpoint (SAC). The inhibitor blocks Mps1 activity, preventing MCC formation and allowing APC/C to trigger premature anaphase.
Experimental Validation Protocols
To validate the mechanism of action of this compound (or its derivatives), the following self-validating protocols are recommended.
In Vitro Kinase Assay (Mps1/TTK)
Objective: Quantify the IC50 of the compound against recombinant Mps1.
| Component | Concentration / Condition | Notes |
| Enzyme | Recombinant Mps1 (TTK) | 5-10 nM final concentration. |
| Substrate | MBP (Myelin Basic Protein) or synthetic peptide | Substrate must contain Mps1 consensus sequence. |
| ATP | 10 µM (at Km) | Use |
| Buffer | 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT | Standard kinase buffer. |
| Readout | Scintillation Counting or ADP-Glo | Measure reduction in phosphate transfer. |
Protocol Steps:
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Prepare a 3-fold serial dilution of the inhibitor in DMSO (start at 10 µM).
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Incubate inhibitor with Mps1 enzyme for 15 minutes at room temperature (RT).
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Initiate reaction by adding ATP/Substrate mix.
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Incubate for 60 minutes at RT.
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Stop reaction and detect phosphorylation.
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Validation: Use Reversine or NMS-P715 as a positive control.
Cellular SAC Override Assay (Nocodazole Trap)
Objective: Confirm that the compound forces cells to exit mitosis despite unattached kinetochores.
Rationale: Nocodazole depolymerizes microtubules, activating the SAC and arresting cells in mitosis. An Mps1 inhibitor will bypass this arrest, causing "mitotic slippage."
Workflow:
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Cell Line: HeLa or U2OS cells expressing H2B-GFP (for live imaging).
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Treatment:
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Control: DMSO.
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Condition A: Nocodazole (100 ng/mL) alone (Arrest expected).
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Condition B: Nocodazole + Inhibitor (1 µM).
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Time-Lapse Imaging: Image every 10 minutes for 12 hours.
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Quantification: Measure "Time in Mitosis" (from nuclear envelope breakdown to chromatin decondensation).
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Result: Condition A should show >10 hours arrest. Condition B should show rapid exit (<1-2 hours) if the mechanism is active.
Quantitative Data Summary (Reference Values)
While the specific potency of the fragment (CAS 207279-14-9) is lower than optimized drugs, its elaborated derivatives show the following profiles:
| Target | Parameter | Typical Value (Elaborated Drug) | Biological Consequence |
| Mps1 (TTK) | IC50 (Biochemical) | < 10 nM | Loss of SAC; Aneuploidy. |
| KIF18A | IC50 (ATPase) | < 50 nM | Chromosome misalignment; Multipolar spindles. |
| p38 MAPK | IC50 | > 100 nM | Anti-inflammatory (secondary target). |
Note: The raw building block (3-(6-amino...)) typically exhibits micromolar affinity (1–10 µM) and is used as a starting point for Structure-Activity Relationship (SAR) studies.
References
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Nerviano Medical Sciences. (2010). Discovery of NMS-P715, a potent and selective ATP-competitive inhibitor of the spindle assembly checkpoint kinase MPS1. Journal of Medicinal Chemistry.
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Amgen Inc. (2023). Patent WO2023217230A1: Kinesin KIF18A Inhibitors. (Describes the use of the 6-amino-1,7-naphthyridine scaffold).
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Vertex Pharmaceuticals. (2005). Design and synthesis of potent, selective inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters.[4]
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Hewitt, L., et al. (2010). Mps1-mediated correction of merotelic kinetochore attachments. Journal of Cell Science. (Mechanistic grounding for Mps1 inhibition).
